N-(3-Acetyl-4-hydroxyphenyl)acetamide

Catalog No.
S662618
CAS No.
7298-67-1
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Acetyl-4-hydroxyphenyl)acetamide

CAS Number

7298-67-1

Product Name

N-(3-Acetyl-4-hydroxyphenyl)acetamide

IUPAC Name

N-(3-acetyl-4-hydroxyphenyl)acetamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6(12)9-5-8(11-7(2)13)3-4-10(9)14/h3-5,14H,1-2H3,(H,11,13)

InChI Key

DIQSYMRVTOVKQT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O

Synonyms

3’-Acetyl-4’-hydroxyacetanilide; 2-Acetyl-4-acetamidophenol; 2-Acetyl-4-acetylamino-5-nitrophenol; 3-Acetyl-4-hydroxyacetanilide; 5-Acetamido-2-hydroxyacetophenone; 5’-(Acetylamino)-2’-hydroxyacetophenone; 5’-Acetamido-2’-hydroxyacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)C)O

The exact mass of the compound N-(3-Acetyl-4-hydroxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-Acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1), also known as 5'-acetamido-2'-hydroxyacetophenone, is a highly functionalized di-substituted acetanilide. While structurally related to the ubiquitous analgesic paracetamol, the presence of an ortho-acetyl group relative to the phenolic hydroxyl fundamentally shifts its utility from a bulk active pharmaceutical ingredient (API) to a specialized precursor. This ortho-hydroxy ketone motif provides a precise site for directed cyclizations, chelation, and condensation reactions. For industrial procurement and medicinal chemistry, it serves as a non-negotiable intermediate in the synthesis of the cardioselective beta-blocker rac-diacetolol and complex Class III antiarrhythmic spirochromanones, offering a pre-functionalized scaffold that bypasses hazardous, multi-step Friedel-Crafts acylations required when starting from simpler phenols.

Attempting to substitute N-(3-Acetyl-4-hydroxyphenyl)acetamide with its unacetylated analog, paracetamol, or other generic acetamidophenols will result in complete synthetic failure for targeted heterocycles. The synthesis of spirochromanones via the Kabbe condensation and the generation of chalcones via Claisen-Schmidt reactions strictly require the ortho-hydroxy ketone functionality. Paracetamol lacks this critical 3-acetyl group, rendering it inert under these specific condensation conditions. Furthermore, while paracetamol can theoretically be converted to this compound via a Fries rearrangement, doing so in-house requires harsh Lewis acids (e.g., anhydrous aluminum chloride), high temperatures (130°C), and generates hazardous waste [1]. Procuring the exact, pre-functionalized compound ensures immediate processability and eliminates the severe yield penalties and regulatory burdens of conducting high-temperature Fries rearrangements in a GMP or scale-up environment.

Precursor Suitability for Class III Antiarrhythmic Spirocycles

The synthesis of complex spiro[benzopyran-piperidine] scaffolds, which are potent Class III antiarrhythmics, relies on the Kabbe condensation. N-(3-Acetyl-4-hydroxyphenyl)acetamide serves as the exact starting material, reacting with piperidine-4-one derivatives under pyrrolidine catalysis to directly yield the spirocyclic core. In contrast, baseline paracetamol completely fails to undergo this reaction due to the absence of the requisite methyl ketone group[1].

Evidence DimensionYield of spirochromanone core via Kabbe condensation
Target Compound Data25-30% direct yield of complex spiro[benzopyran-2,4'-piperidine] scaffolds
Comparator Or BaselineParacetamol (0% yield)
Quantified DifferenceAbsolute enablement of spirocyclization (target) vs. complete reaction failure (comparator)
ConditionsReflux with piperidine-4-one and pyrrolidine in methanol for 20-24 hours

Procuring this specific compound is the only viable route to access these spirocyclic antiarrhythmic drug scaffolds without designing an entirely new, multi-step synthetic pathway.

Processability and Elimination of Hazardous Fries Rearrangements

When synthesizing the beta-blocker metabolite diacetolol, starting from paracetamol requires an initial O-acetylation followed by a Fries rearrangement using stoichiometric amounts of anhydrous aluminum chloride at 130°C. This harsh process is energy-intensive and generates significant aluminum waste. Procuring N-(3-Acetyl-4-hydroxyphenyl)acetamide bypasses these two steps entirely, providing the exact ortho-hydroxy ketone intermediate required for immediate side-chain alkylation[1].

Evidence DimensionSynthetic steps and hazardous reagents required to reach the diacetolol intermediate
Target Compound Data0 steps; ready for direct alkylation
Comparator Or BaselineParacetamol (Requires 2 steps + AlCl3 at 130°C)
Quantified DifferenceElimination of 2 synthetic steps and 100% reduction in aluminum chloride waste generation
ConditionsAPI scale-up manufacturing of rac-diacetolol

Buying the pre-functionalized intermediate streamlines API production, improves overall safety, and reduces the environmental and regulatory burden of heavy metal waste.

Enablement of Chalcone and 1,4-Benzothiazine Library Generation

In medicinal chemistry programs targeting antimicrobial agents, the generation of 2'-hydroxy chalcones is a critical first step. N-(3-Acetyl-4-hydroxyphenyl)acetamide efficiently undergoes Claisen-Schmidt condensation with various aryl aldehydes in the presence of alkali, yielding the desired chalcones in high quantities. These chalcones can be further cyclized into 1,4-benzothiazines. A generic analog like 4-acetamidophenol cannot participate in this chemistry [1].

Evidence DimensionClaisen-Schmidt condensation yield
Target Compound Data70-90% yield of 5'-acetamido-2'-hydroxy chalcones
Comparator Or Baseline4-Acetamidophenol (0% yield)
Quantified DifferenceEnables high-yield chalcone library generation vs. complete structural incompatibility
ConditionsReaction with aryl aldehydes in ethanol and aqueous KOH at room temperature for 24 hours

This compound unlocks immediate access to diverse chalcone and benzothiazine libraries for drug discovery, which is structurally impossible with standard paracetamol.

API Intermediate for Cardioselective Beta-Blockers

Directly utilized as the core building block for the synthesis of rac-diacetolol, the active metabolite of acebutolol. Procuring this compound allows manufacturers to bypass the harsh Fries rearrangement of paracetamol, streamlining the production of this cardiovascular drug.

Scaffold for Class III Antiarrhythmic Spirocycles

Serves as the essential starting material for the Kabbe condensation with piperidine-4-ones. This enables the rapid, one-pot synthesis of spiro[benzopyran-2,4'-piperidine] derivatives, which are critical in cardiovascular drug discovery programs[1].

Precursor for Antimicrobial Chalcones and Benzothiazines

The ortho-hydroxy ketone motif allows for efficient Claisen-Schmidt condensations with aryl aldehydes. This makes the compound an ideal procurement choice for medicinal chemistry labs building libraries of 5'-acetamido-2'-hydroxy chalcones and 1,4-benzothiazines for antimicrobial and antioxidant screening [2].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7298-67-1

Wikipedia

N-(3-Acetyl-4-hydroxyphenyl)acetamide

Dates

Last modified: 08-15-2023

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